
(1R)-1-(4-Éthylphényl)éthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1R)-1-(4-Ethylphenyl)ethanol” is a chemical compound with the molecular formula C10H14O . It is also known as 2-(4-Ethylphenyl)ethanol .
Molecular Structure Analysis
The molecular structure of “(1R)-1-(4-Ethylphenyl)ethanol” consists of a 10-carbon chain with an ethyl group attached to the fourth carbon and a hydroxyl group attached to the first carbon . The molecular weight of this compound is 150.2176 .Applications De Recherche Scientifique
Références :
- Kirchmeyer, S., & Reuter, K. (2005). Importance scientifique, propriétés et applications croissantes du poly(3,4-éthylènedioxythiophène). Journal of Materials Chemistry, 15(21), 2077–2088
- National Institute of Standards and Technology (NIST). WebBook : 2-(4-Éthylphényl)éthanol
- Sarkis K. Mazmanian, Brittany D. Needham, et al. (2022). Un métabolite dérivé de l’intestin modifie l’activité cérébrale et le comportement anxieux de la souris
Mécanisme D'action
The mechanism of action of 4-EPE is not fully understood, but it is believed to act as an agonist of certain receptors in the body, such as the serotonin 5-HT1A receptor. Agonists are molecules that bind to receptors and activate them, resulting in a biological response. In the case of the 5-HT1A receptor, 4-EPE is believed to activate the receptor, resulting in an increase in serotonin levels in the brain, which can have antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-EPE are not fully understood, but it is believed to have antidepressant and anxiolytic effects. In animal studies, 4-EPE has been shown to increase serotonin levels in the brain, which can have antidepressant and anxiolytic effects. In addition, 4-EPE has been shown to have anti-inflammatory and analgesic effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-EPE in lab experiments include its low cost, its availability, and its ease of synthesis. The disadvantages of using 4-EPE in lab experiments include its potential toxicity and its potential for producing false positives in drug testing.
Orientations Futures
For research on 4-EPE include further investigation of its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research is needed to determine the safety and efficacy of 4-EPE in humans, as well as to develop more efficient and cost-effective methods of synthesis. Finally, further research is needed to explore the potential for 4-EPE to be used as a starting material in the synthesis of other compounds, such as pharmaceuticals.
Méthodes De Synthèse
The synthesis of 4-EPE can be accomplished using a variety of methods, including Fischer esterification, Grignard reactions, and reaction with bromine. Fischer esterification is a method of synthesizing 4-EPE by reacting an acid with an alcohol in the presence of a catalyst. This method has the advantage of being relatively simple and straightforward, but it is time-consuming and requires a large amount of catalyst. Grignard reactions involve the reaction of an alkyl halide with magnesium to form a Grignard reagent, which is then reacted with an alcohol to form 4-EPE. This method is faster and more efficient than Fischer esterification, but it is also more dangerous, as it involves the use of a highly reactive reagent. The reaction with bromine is another method of synthesizing 4-EPE, and it involves the reaction of an alkyl bromide with an alcohol in the presence of a catalyst. This method is the most efficient of the three, but it is also more dangerous, as it involves the use of a highly reactive reagent.
Safety and Hazards
Propriétés
IUPAC Name |
(1R)-1-(4-ethylphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8,11H,3H2,1-2H3/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFBZEOPUXCNHK-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)[C@@H](C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-ethylindoline-2-carboxamide](/img/structure/B2369408.png)
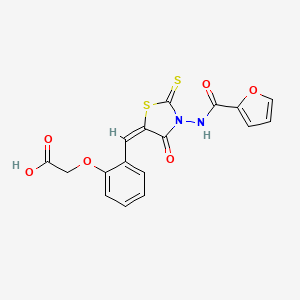
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2369412.png)
![2-Hydroxy-3-methyl-5-[3-(1,2,4-triazol-1-yl)azetidine-1-carbonyl]benzaldehyde](/img/structure/B2369414.png)
![6-(4-Chlorophenyl)-2-[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2369416.png)
![(1S,4S)-5-Methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B2369417.png)
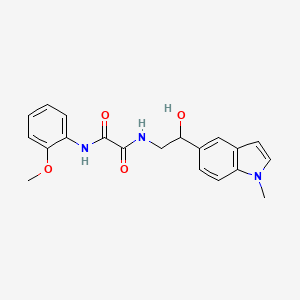
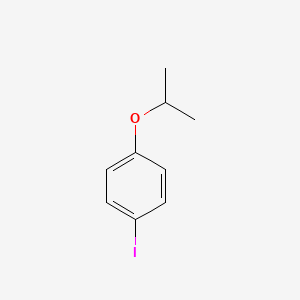
![2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2369422.png)

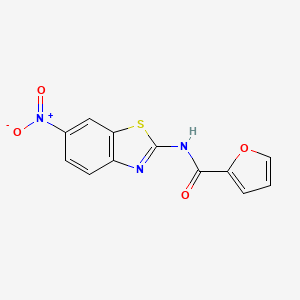
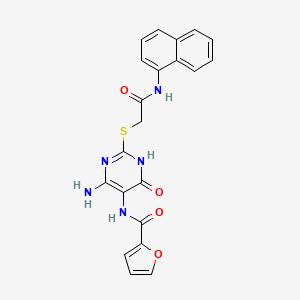

![2,5-dichloro-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2369427.png)
